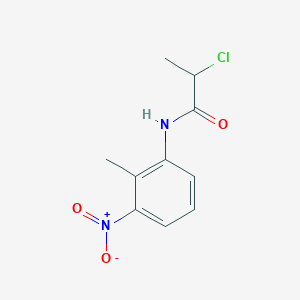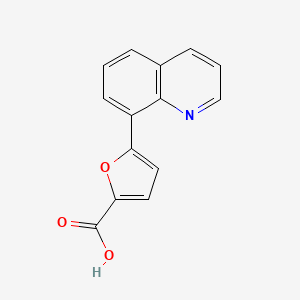
5-(Quinolin-8-yl)furan-2-carboxylic acid
Overview
Description
5-(Quinolin-8-yl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Quinolin-8-yl)furan-2-carboxylic acid is 1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) .Physical And Chemical Properties Analysis
5-(Quinolin-8-yl)furan-2-carboxylic acid is a powder at room temperature .Scientific Research Applications
Synthesis and Properties
- 5-(Quinolin-8-yl)furan-2-carboxylic acid has been used in various synthetic processes. For example, a study by (Lisovenko, Dryahlov, & Dmitriev, 2016) described a three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, leading to the formation of carboxylic and pyran-3-carboxylic acids.
Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of 5-(Quinolin-8-yl)furan-2-carboxylic acid have been explored for their therapeutic potential. For instance, (Rajpurohit et al., 2019) synthesized furan C-2 quinoline coupled diamides and found they exhibited in vitro antitubercular activity.
Antioxidant and Antimicrobial Activities
- Research by (Rajpurohit, Satyanarayan, Patil, Mahadevan, & Adarsha, 2017) demonstrated that novel 2-(benzofuran-2-yl) and 2-(furan-2-yl) quinoline-4-carboxylates possess potent antioxidant and antimicrobial properties.
Enzyme-Catalyzed Reactions
- The compound's derivatives have been utilized in enzyme-catalyzed reactions. (Jia, Zong, Zheng, & Li, 2019) reported a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, indicating its potential in biocatalysis.
Chemical and Biological Activities
- Further studies have explored a wide range of chemical and biological activities associated with 5-(Quinolin-8-yl)furan-2-carboxylic acid derivatives. For example, (Khokra et al., 2015) synthesized quinoline-based furanones and nitrogen analogues, assessing their antimicrobial and anti-inflammatory potential.
Bioorganic and Medicinal Chemistry
- The compound has been a focus in bioorganic and medicinal chemistry research. (Chen, Zhao, Lu, Tzeng, & Wang, 2006) synthesized 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives and evaluated them for anti-inflammatory properties, demonstrating significant potential in drug discovery.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
5-quinolin-8-ylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHVRHGCUMUTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(O3)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Quinolin-8-yl)furan-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



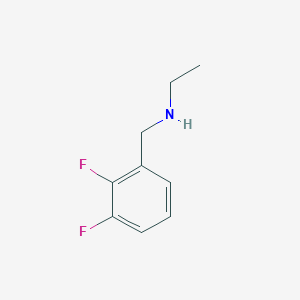
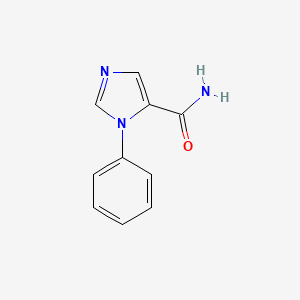
![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)
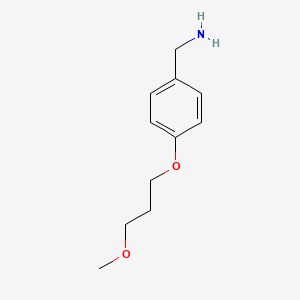
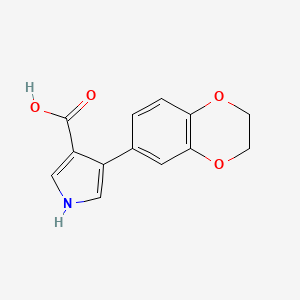
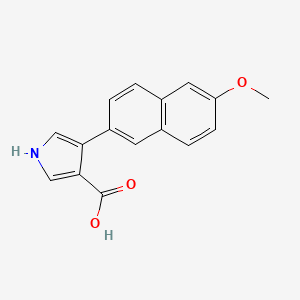
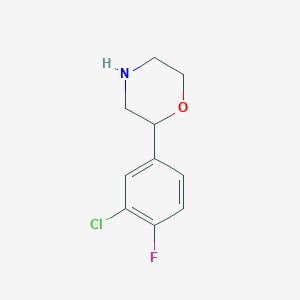
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)
